molecular formula C11H12BrNO2 B1273627 Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate CAS No. 511230-72-1

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate

Cat. No. B1273627
M. Wt: 270.12 g/mol
InChI Key: AUAAQBWEOAMYGG-UHFFFAOYSA-N
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Description

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate is a compound that is part of a broader class of chemicals known as tetrahydroquinolines. These compounds are of significant interest in the field of medicinal chemistry due to their potential therapeutic properties. The compound is closely related to various other tetrahydroquinoline derivatives that have been synthesized and studied for their chemical and physical properties, as well as their potential use as chemotherapeutic agents or in other pharmaceutical applications.

Synthesis Analysis

The synthesis of related tetrahydroquinoline compounds has been explored in several studies. For instance, the preparation of 6-methylquinazoline derivatives was achieved through the treatment of silylated precursors with specific reagents, as described in one study . Another paper discusses the synthesis of 7-alkylamino-2-methylquinoline derivatives from 6-bromo-2-methylquinoline, highlighting the regiochemistry involved in nucleophilic substitution reactions . Additionally, the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline was reported through a reductive amination process . These methods provide insights into the possible synthetic routes that could be applied to the synthesis of methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate.

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives has been determined using various analytical techniques. X-ray structural analysis has been employed to establish the structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates . Such studies are crucial for understanding the three-dimensional conformation of the molecule, which is important for predicting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of tetrahydroquinoline derivatives has been explored in the context of various chemical reactions. For example, an unusual oxidation reaction using thionyl chloride was reported to synthesize 3-alkoxy-1,4-dioxo-1,2,3,4-tetrahydroisoquinoline derivatives . This demonstrates the potential for diverse reactivity patterns that could be relevant for the functionalization of methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives have been characterized using spectroscopic methods such as FT-IR and FT-Raman, as well as computational methods like density functional theory (DFT) . These studies provide valuable information on the vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential (MEP), which are indicative of the compound's stability and electronic properties. Such analyses are essential for understanding how the compound might behave under different conditions and in potential applications.

Scientific Research Applications

  • Synthesis of Indole Derivatives

    • Field : Organic Chemistry .
    • Application : Indole derivatives play a significant role in cell biology and are used as biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body .
    • Method : The synthesis of indole derivatives involves various chemical reactions, including the construction of indoles as a moiety in selected alkaloids .
    • Results : Indoles, both natural and synthetic, show various biologically vital properties .
  • Synthesis of 4-Hydroxy-2-quinolones

    • Field : Pharmaceutical Research .
    • Application : 4-Hydroxy-2-quinolones have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
    • Method : The synthesis of 4-Hydroxy-2-quinolones involves various synthetic approaches and their utility in the synthesis of fused ring systems .
    • Results : Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines

    • Field : Organic Chemistry .
    • Application : The alkynyl products have been used as intermediates for the synthesis of dialkyl-tetrazines .
    • Method : The synthesis involves a sequence of hydrogenation and re-oxidation .
    • Results : The synthetic applicability of this new approach is showcased through the preparation of several unnatural amino acids bearing alkynyl- and alkyl-1,2,4,5-tetrazine fragments .
  • Synthesis of Pyrazolo Pyrimidines

    • Field : Medicinal Chemistry .
    • Application : Pyrazolo pyrimidines have shown promising antitumor activity against liver carcinoma (HEPG2-1) .
    • Method : The synthesis involves the formation of pyrazolo pyrimidine derivatives .
    • Results : The pyrazolo pyrimidine 7c, thiazole 23g and 1,3,4-thiadiazole 18a have promising antitumor activity with IC50 values of 2.70, 3.50 and 4.90 µM, respectively .
  • Synthesis of 6,6’-Dimethyl-2,2’-Bipyridine

    • Field : Organic Chemistry .
    • Application : 6,6’-Dimethyl-2,2’-bipyridine is a useful compound in organic synthesis .
    • Method : The synthesis involves the use of 2-Bromo-6-methylpyridine .
    • Results : The product is a bromopyridine derivative .
  • Synthesis of 2H-Chromen-2 Derivatives
    • Field : Medicinal Chemistry .
    • Application : The pyrazolo [1,5- a ]pyrimidine 7c, thiazole 23g and 1,3,4-thiadiazole 18a have promising antitumor activity against liver carcinoma (HEPG2-1) .
    • Method : The synthesis involves the formation of 2H-chromen-2 derivatives .
    • Results : The pyrazolo [1,5- a ]pyrimidine 7c, thiazole 23g and 1,3,4-thiadiazole 18a have IC50 values of 2.70, 3.50 and 4.90 µM, respectively .

properties

IUPAC Name

methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10/h3,5-6,10,13H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAAQBWEOAMYGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373761
Record name Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate

CAS RN

511230-72-1
Record name Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1,2,3,4-tetrahydro-quinoline-2-carboxylic acid methyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate
Reactant of Route 2
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate
Reactant of Route 3
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate
Reactant of Route 4
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate

Citations

For This Compound
2
Citations
II Mbaezue, F Topic - Synlett, 2023 - thieme-connect.com
Synlett Page 1 This is a PDF file of an unedited manuscript that has been accepted for publication. As a service to our customers we are providing this early version of the manuscript. …
Number of citations: 3 www.thieme-connect.com
A Wang, Y Wang, X Meng, Y Yang - Bioorganic & Medicinal Chemistry, 2021 - Elsevier
Prostate cancer (PC) is the most common malignancy in men worldwide. Here, two series of novel thiohydantoin derivatives of enzalutamide as potent androgen receptor (AR) …
Number of citations: 13 www.sciencedirect.com

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